2,3,5,6-Tetrafluoro-4-methoxybenzoic acid
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxybenzoic acid: is an organic compound with the molecular formula C8H4F4O3 and a molecular weight of 224.11 g/mol . This compound belongs to the class of benzoic acids and derivatives, characterized by the presence of four fluorine atoms and a methoxy group attached to the benzene ring . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid typically involves the fluorination of 4-methoxybenzoic acid. One common method includes the use of fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow fluorination processes. These methods ensure higher yields and purity by maintaining precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds .
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Common Reagents and Conditions:
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products:
Scientific Research Applications
Chemistry: 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is used as a building block in organic synthesis, particularly in the preparation of fluorinated aromatic compounds .
Biology: In biological research, this compound is utilized to study the effects of fluorinated aromatic acids on biological systems .
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those requiring fluorinated aromatic moieties for enhanced bioactivity and metabolic stability .
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application . For instance, in medicinal chemistry, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites . The presence of fluorine atoms enhances its binding affinity and selectivity due to the strong electron-withdrawing effect .
Comparison with Similar Compounds
- 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid
- 2,3,5,6-Tetrafluoro-4-methylbenzoic acid
- 2,3,5,6-Tetrafluoro-4-aminobenzoic acid
Uniqueness: 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid is unique due to the presence of a methoxy group, which imparts distinct chemical reactivity and physical properties compared to its analogs . The methoxy group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c1-15-7-5(11)3(9)2(8(13)14)4(10)6(7)12/h1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSDDXXQRTVVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359223 | |
Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3153-01-3 | |
Record name | 2,3,5,6-tetrafluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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